molecular formula C24H24N4O5S B12418191 D-(-)-2-Phenylglycine cephalexinate-d5

D-(-)-2-Phenylglycine cephalexinate-d5

Cat. No.: B12418191
M. Wt: 485.6 g/mol
InChI Key: CWJGISLUQBVHBI-FDSYUDBOSA-N
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Description

D-(-)-2-Phenylglycine cephalexinate-d5 is a compound that combines D-(-)-2-Phenylglycine with cephalexin, a widely used antibiotic. The “d5” designation indicates that the compound is deuterated, meaning that five hydrogen atoms have been replaced with deuterium, a stable isotope of hydrogen. This modification can enhance the compound’s stability and provide unique properties for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of D-(-)-2-Phenylglycine cephalexinate-d5 typically involves the following steps:

    Preparation of D-(-)-2-Phenylglycine: This can be synthesized through the Strecker synthesis, which involves the reaction of benzaldehyde with ammonium chloride and potassium cyanide, followed by hydrolysis.

    Deuteration: The hydrogen atoms in D-(-)-2-Phenylglycine are replaced with deuterium using deuterated reagents.

    Coupling with Cephalexin: The deuterated D-(-)-2-Phenylglycine is then coupled with cephalexin through an amide bond formation reaction, typically using coupling agents like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (Hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Synthesis: Large-scale synthesis of D-(-)-2-Phenylglycine and its deuteration.

    Purification: High-performance liquid chromatography (HPLC) is used to purify the intermediate and final products.

    Quality Control: Rigorous testing to ensure the purity and stability of the compound.

Chemical Reactions Analysis

Types of Reactions

D-(-)-2-Phenylglycine cephalexinate-d5 can undergo various chemical reactions, including:

    Oxidation: The phenyl group can be oxidized to form phenylglyoxylic acid.

    Reduction: The amide bond can be reduced to form the corresponding amine.

    Substitution: The deuterium atoms can be replaced with hydrogen under certain conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Acidic or basic conditions can facilitate the replacement of deuterium with hydrogen.

Major Products

    Oxidation: Phenylglyoxylic acid.

    Reduction: Corresponding amine derivatives.

    Substitution: Non-deuterated analogs of the compound.

Scientific Research Applications

D-(-)-2-Phenylglycine cephalexinate-d5 has a wide range of applications in scientific research:

    Chemistry: Used as a stable isotope-labeled compound for studying reaction mechanisms and kinetics.

    Biology: Employed in metabolic studies to trace the incorporation and transformation of the compound in biological systems.

    Medicine: Investigated for its potential as a more stable and effective antibiotic due to the presence of deuterium.

    Industry: Utilized in the development of new pharmaceuticals and as a reference standard in analytical chemistry.

Mechanism of Action

The mechanism of action of D-(-)-2-Phenylglycine cephalexinate-d5 involves:

    Inhibition of Bacterial Cell Wall Synthesis: The cephalexin component inhibits the synthesis of peptidoglycan, a crucial component of the bacterial cell wall.

    Enhanced Stability: The deuterium atoms provide increased resistance to metabolic degradation, leading to prolonged activity.

    Molecular Targets: The primary targets are the penicillin-binding proteins (PBPs) in bacteria, which are essential for cell wall synthesis.

Comparison with Similar Compounds

Similar Compounds

    D-(-)-2-Phenylglycine: The non-deuterated form of the compound.

    Cephalexin: The parent antibiotic without the D-(-)-2-Phenylglycine moiety.

    Deuterated Antibiotics: Other antibiotics that have been deuterated for enhanced stability.

Uniqueness

D-(-)-2-Phenylglycine cephalexinate-d5 is unique due to its combination of a deuterated amino acid with an antibiotic, providing both enhanced stability and antibacterial activity. This makes it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C24H24N4O5S

Molecular Weight

485.6 g/mol

IUPAC Name

2-[[(6R)-7-[[(2R)-2-amino-2-phenylacetyl]amino]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-3-ene-2-carbonyl]amino]-2-(2,3,4,5,6-pentadeuteriophenyl)acetic acid

InChI

InChI=1S/C24H24N4O5S/c1-13-12-34-23-18(27-20(29)16(25)14-8-4-2-5-9-14)22(31)28(23)19(13)21(30)26-17(24(32)33)15-10-6-3-7-11-15/h2-12,16-19,23H,25H2,1H3,(H,26,30)(H,27,29)(H,32,33)/t16-,17?,18?,19?,23-/m1/s1/i3D,6D,7D,10D,11D

InChI Key

CWJGISLUQBVHBI-FDSYUDBOSA-N

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])[2H])C(C(=O)O)NC(=O)C2C(=CS[C@H]3N2C(=O)C3NC(=O)[C@@H](C4=CC=CC=C4)N)C)[2H])[2H]

Canonical SMILES

CC1=CSC2C(C(=O)N2C1C(=O)NC(C3=CC=CC=C3)C(=O)O)NC(=O)C(C4=CC=CC=C4)N

Origin of Product

United States

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